![molecular formula C25H24N2OS B2528699 3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide CAS No. 850916-47-1](/img/structure/B2528699.png)
3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide
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Overview
Description
“3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” is a compound that has been studied for its potential antiviral properties . It is part of a series of compounds known as 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides . These compounds have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus that causes COVID-19 .
Molecular Structure Analysis
The molecular structure of “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” is not explicitly provided in the retrieved papers .Chemical Reactions Analysis
The specific chemical reactions involving “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” are not detailed in the retrieved papers .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” are not detailed in the retrieved papers .Scientific Research Applications
Organic Synthesis
The compound can be synthesized by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This method provides a convenient way for the preparation of amides through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .
Anti-Inflammatory Applications
Indole derivatives, such as the compound , have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of various types of arthritis and musculoskeletal disorders .
Antiviral Applications
Indole derivatives have shown potential as antiviral agents . Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anticancer Applications
Indole derivatives have been found to possess anticancer properties . The specific mechanisms of action are still under investigation, but the presence of the indole nucleus in these compounds appears to play a key role .
Anti-HIV Applications
Some indole derivatives have been reported to have anti-HIV properties . The specific mechanisms of action and the potential for development into effective treatments are areas of ongoing research .
Antioxidant Applications
Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders, cardiovascular diseases, and cancer .
Antimicrobial Applications
Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections .
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic properties . This makes them potentially useful in the management of diabetes .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c28-23(16-15-19-9-3-1-4-10-19)26-17-18-29-25-21-13-7-8-14-22(21)27-24(25)20-11-5-2-6-12-20/h1-14,27H,15-18H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTQMOMLKAZGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide |
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